Olivetol
Overview
Description
Olivetol, also known as 5-pentylresorcinol or 5-pentyl-1,3-benzenediol, is a naturally occurring organic compound. It is found in certain species of lichens and produced by some insects. This compound is a precursor in the biosynthesis of tetrahydrocannabinol (THC), the psychoactive component of cannabis .
Mechanism of Action
Mode of Action
Olivetol interacts with its targets primarily through its antioxidant activity, as evidenced by its strong reducing power in Fe31 (CN2)6 and cupric ion reduction assays, as well as effective radical scavenging ability in DPPH, ABTS-1, and superoxide anion scavenging tests . It acts as a competitive inhibitor of cannabinoid receptors CB1 and CB2 .
Result of Action
This compound’s interaction with its targets results in various molecular and cellular effects. For instance, it has been found to reduce excessive fat accumulation and triglyceride and lipid accumulation in a diet-induced obese zebrafish model . It also shows anti-inflammatory and anti-cancer properties .
Action Environment
Environmental factors can influence this compound’s action, efficacy, and stability. For example, the plants from which this compound is derived often thrive in nutrient-rich environments, absorbing minerals and phytonutrients from the soil, which are then concentrated in their extracts . These environmental factors can potentially impact the potency and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Olivetol interacts with receptors involved in obesity, as found in in-silico molecular docking studies . It has significant binding affinity with these receptors, suggesting its role in biochemical reactions .
Cellular Effects
In a diet-induced obese zebrafish model, high doses of this compound reduced excessive fat accumulation and triglyceride and lipid accumulation . This indicates that this compound influences cell function and impacts cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules related to obesity . It also influences changes in gene expression, as indicated by the reduction in liver enzymes’ levels at low doses of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, high doses of this compound resulted in a significant increase in HMG-CoA levels . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound reduced excessive fat accumulation, while low doses showed a significant reduction in liver enzymes’ levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to obesity. Biotransformation of this compound by Syncephalastrum racemosum yields three metabolites, providing insights into its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olivetol can be synthesized through various methods. One common synthetic route involves the condensation reaction of this compound with pulegone. Another method includes the reaction of this compound with the essential oil of orange in the presence of phosphoryl chloride . Additionally, this compound can be synthesized by the condensation reaction between this compound and Δ2-carene oxide .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as lichens. The compound can also be produced synthetically on a large scale using the aforementioned methods, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Olivetol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Olivetol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of THC and other cannabinoids.
Biology: Studied for its role in the biosynthesis of cannabinoids in plants and insects.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis
Comparison with Similar Compounds
Resorcinol: Similar structure but lacks the pentyl side chain.
Hydroquinone: Another dihydroxybenzene but with hydroxyl groups in different positions.
Catechol: Similar to olivetol but with hydroxyl groups in ortho positions.
Uniqueness: this compound’s uniqueness lies in its pentyl side chain, which significantly influences its chemical properties and biological activity. This structural feature makes it a crucial intermediate in the synthesis of cannabinoids, distinguishing it from other dihydroxybenzenes .
Properties
IUPAC Name |
5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMPFYJSHJGOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025812 | |
Record name | Olivetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
327 °F at 5 mmHg (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
500-66-3 | |
Record name | OLIVETOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Olivetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |
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Record name | Olivetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |
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Record name | Olivetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
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Record name | 5-pentylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |
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Record name | OLIVETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |
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Melting Point |
120 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of olivetol?
A1: this compound (5-Pentylresorcinol) has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound's structure is confirmed by various spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, , , , ]
Q3: Is this compound soluble in water? What about other solvents?
A3: this compound exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, acetone, and diethyl ether. [, , ]
Q4: What is the role of this compound in cannabinoid biosynthesis?
A4: this compound serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa. It reacts with geranyl pyrophosphate to form cannabigerolic acid, the precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). [, , , ]
Q5: How is this compound synthesized in Cannabis sativa?
A5: While the exact biosynthetic pathway of this compound in Cannabis sativa remains elusive, it's suggested to involve polyketide synthases. Research indicates this compound synthase activity correlates with glandular trichome development and cannabinoid production. [, , ]
Q6: Can this compound be produced in organisms other than Cannabis sativa?
A6: Yes, this compound is also found in lichens like Evernia prunastri (Oakmoss). [] Furthermore, researchers have successfully engineered Nicotiana benthamiana plants to produce this compound and its derivatives. []
Q7: Can this compound itself be converted into cannabinoids?
A7: While not naturally occurring in plants, this compound can be chemically condensed with various terpenes under acidic conditions to yield different cannabinoids. [, , , , ]
Q8: How is this compound typically quantified?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this compound quantification, often after derivatization with silylating agents. [, ]
Q9: Are there other methods for this compound analysis?
A9: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS is also utilized for this compound analysis. Electrochemical methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have shown promise for sensitive this compound detection. [, ]
Q10: What are the common synthetic routes to this compound?
A10: this compound can be synthesized through various methods, including:
- Condensation of Diethyl Malonate: This multi-step process involves the condensation of diethyl malonate with 3-nonen-2-one, followed by hydrolysis, decarboxylation, and oxidation. []
- Grignard Reaction: A shorter route involves reacting lithiated this compound derivatives with appropriate electrophiles. [, ]
- Catalytic Oxidative Aromatization: This atom-economical approach utilizes catalytic oxidation to generate this compound from readily available precursors. []
Q11: Can this compound be synthesized with isotopic labelling?
A11: Yes, this compound can be synthesized with deuterium (2H) and carbon-14 (14C) labels. These labelled versions are valuable tools for metabolic studies and analytical method development. [, , ]
Q12: Does this compound possess any biological activity?
A12: Research suggests that this compound displays a range of biological activities, including:
- Anti-inflammatory: this compound exhibits anti-inflammatory effects in various experimental models. [, ]
- Anti-cancer: Studies indicate potential anti-cancer properties of this compound against different cancer cell lines. [, ]
- Antioxidant: Computational studies suggest this compound can scavenge free radicals, highlighting its potential antioxidant capabilities. []
Q13: Are there any potential therapeutic applications for this compound?
A13: While research is still in its early stages, this compound holds promise for potential applications in:
- Pain Management: Studies suggest this compound derivatives exhibit analgesic activity in animal models. []
- Neurological Disorders: this compound derivatives demonstrate anticonvulsant activity in animal models of epilepsy. []
Q14: Does this compound exhibit psychoactive effects like THC?
A15: Unlike THC, this compound is not considered psychoactive. It lacks the structural features required to bind to cannabinoid receptors in the brain. []
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